molecular formula C19H18F2N4O2 B2654118 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea CAS No. 941894-98-0

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea

Cat. No. B2654118
CAS RN: 941894-98-0
M. Wt: 372.376
InChI Key: UEWOHQNIDUOBIN-JJIBRWJFSA-N
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Description

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C19H18F2N4O2 and its molecular weight is 372.376. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Applications

One study investigated the cardiovascular effects of a structurally similar compound, focusing on its inotropic effects in both animal models and humans. The compound demonstrated significant increases in cardiac output without inducing hypotension or tachycardia in humans, suggesting its potential utility in cardiovascular medicine (Follath et al., 1976).

Antimicrobial Activity

Research on derivatives of quinazolinone has shown promising antibacterial and antifungal activities. For instance, a study synthesized and tested new pyrido quinazolones for their antimicrobial properties, highlighting the potential of these compounds in combating microbial infections (Singh & Pandey, 2006).

Neurological Applications

Compounds containing the quinazolinone structure have been evaluated for their effects on neurological conditions. Specifically, a selective orexin-1 receptor antagonist derived from quinazolinone demonstrated the ability to attenuate stress-induced hyperarousal without causing significant hypnotic effects, indicating a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Antitumor Activity

Quinazolinone derivatives have also been investigated for their antitumor properties. A study on novel 3-benzyl-4(3H)quinazolinone analogues showed significant broad-spectrum antitumor activity, demonstrating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).

Material Science Applications

In the field of material science, quinazolinone derivatives have been explored for their utility in dye-sensitized solar cells (DSSCs). A study focused on co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion efficiency of DSSCs, showcasing the application of quinazolinone derivatives in renewable energy technologies (Wu et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluorobenzoylisocyanate, followed by the reduction of the resulting intermediate and subsequent cyclization to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "2,6-difluorobenzoylisocyanate", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluorobenzoylisocyanate in chloroform to form the intermediate (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol and acetic acid to form the corresponding amine intermediate.", "Step 3: Cyclization of the amine intermediate in chloroform to form the final product (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea." ] }

CAS RN

941894-98-0

Product Name

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.376

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea

InChI

InChI=1S/C19H18F2N4O2/c1-2-3-11-25-17(12-7-4-5-10-15(12)22-19(25)27)24-18(26)23-16-13(20)8-6-9-14(16)21/h4-10H,2-3,11H2,1H3,(H2,23,24,26)

InChI Key

UEWOHQNIDUOBIN-JJIBRWJFSA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F

solubility

not available

Origin of Product

United States

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